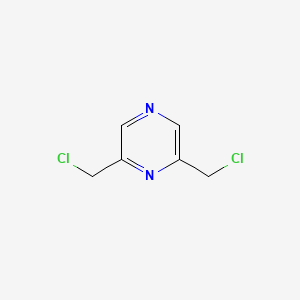

Pyrazine, 2,6-bis(chloromethyl)-

Description

Contextualization of Pyrazine (B50134) Chemistry and Derivatives

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds. The pyrazine ring, a six-membered ring with two nitrogen atoms at positions 1 and 4, is a key structural motif in a variety of naturally occurring and synthetic compounds. These compounds are known for their diverse applications, ranging from flavor and fragrance components to pharmaceuticals and functional materials. The reactivity of the pyrazine ring and the possibility of substitution at its carbon atoms allow for the synthesis of a wide array of derivatives with tailored properties.

Significance of Dichloromethylated Heterocycles in Contemporary Organic Synthesis and Materials Science

Heterocyclic compounds bearing two chloromethyl groups, known as bis(chloromethyl) derivatives, are versatile building blocks in organic synthesis. The chloromethyl group is a reactive functional group that can readily participate in nucleophilic substitution reactions. This reactivity allows for the introduction of various other functional groups, making these compounds valuable precursors for the synthesis of more complex molecules, including macrocycles, polymers, and ligands for coordination chemistry. sigmaaldrich.com For instance, the analogous compound, 2,6-bis(chloromethyl)pyridine (B1207206), is utilized in the synthesis of fluorescent chemosensors and ligands for metal catalysts. sigmaaldrich.com The presence of two such reactive groups on a heterocyclic core opens up possibilities for creating cross-linked polymers and coordination polymers with interesting structural and functional properties. mdpi.comnih.govnih.gov

Research Trajectory and Scope Focused on Pyrazine, 2,6-bis(chloromethyl)-

A thorough review of scientific databases and literature indicates a lack of specific research focused on Pyrazine, 2,6-bis(chloromethyl)-. While its isomer, 2,5-bis(chloromethyl)-pyrazine, is commercially available and described as a component in coordination complexes, dedicated studies on the 2,6-isomer are not readily found. researchgate.net The research trajectory for this compound remains largely undefined. The scope of this article is therefore limited to providing a foundational understanding based on the known chemistry of pyrazines and dichloromethylated heterocycles, highlighting the potential areas of interest for future research into this specific molecule.

Structure

3D Structure

Properties

CAS No. |

86045-21-8 |

|---|---|

Molecular Formula |

C6H6Cl2N2 |

Molecular Weight |

177.03 g/mol |

IUPAC Name |

2,6-bis(chloromethyl)pyrazine |

InChI |

InChI=1S/C6H6Cl2N2/c7-1-5-3-9-4-6(2-8)10-5/h3-4H,1-2H2 |

InChI Key |

BXRCXPYLMJAZJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C=N1)CCl)CCl |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazine, 2,6 Bis Chloromethyl

Direct Halogenation Strategies

Direct halogenation of the methyl groups of 2,6-dimethylpyrazine (B92225) is a primary route to Pyrazine (B50134), 2,6-bis(chloromethyl)-. This approach typically involves free-radical substitution reactions. wikipedia.org

The side-chain chlorination of alkyl-substituted aromatic and heteroaromatic compounds is a well-established industrial process that proceeds via a free-radical chain mechanism. wikipedia.org This method is applicable to the synthesis of Pyrazine, 2,6-bis(chloromethyl)- from its precursor, 2,6-dimethylpyrazine. The reaction is typically initiated by UV light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. google.comresearchgate.net

The reaction involves three main stages: initiation, propagation, and termination. wikipedia.orgucalgary.ca

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) by heat or UV light to form two chlorine radicals (Cl•). ucalgary.ca

Propagation: A chlorine radical abstracts a hydrogen atom from one of the methyl groups of 2,6-dimethylpyrazine, forming a pyrazinylmethyl radical and hydrogen chloride (HCl). This radical then reacts with another molecule of Cl₂ to yield the monochlorinated product and a new chlorine radical, which continues the chain reaction. ucalgary.ca This process can occur again on the remaining methyl group and on the newly formed chloromethyl group, leading to a mixture of products.

Termination: The reaction ceases when two radicals combine. ucalgary.ca

A significant challenge in the chlorination of methyl-substituted nitrogen heterocycles like pyrazines and pyridines is the reaction of the byproduct, hydrogen chloride (HCl), with the basic nitrogen atoms of the ring. google.com This forms a hydrochloride salt, which is less reactive towards further radical chlorination and can precipitate out of the reaction mixture. google.com To mitigate this, the reaction is often carried out in the presence of a base or a system to neutralize the HCl as it is formed. For instance, a patent for the chlorination of 2-chloro-6-methylpyridine (B94459) describes intermittently adding a basic aqueous solution to maintain the pH of the reaction liquid between 0.5 and 3. google.com Another approach involves using a hydrochloric acid binding agent like sodium carbonate in an inert solvent. google.com

N-Chlorosuccinimide (NCS) is a common and effective reagent for radical chlorination. researchgate.netethz.ch It serves as a source of chlorine radicals under milder conditions than gaseous chlorine and can improve selectivity. The use of NCS in the presence of a radical initiator can lead to the desired bis(chloromethyl) product.

| Parameter | Technique/Reagent | Purpose/Effect |

| Chlorinating Agent | Gaseous Chlorine (Cl₂) | Readily available, but can lead to over-chlorination and side reactions. |

| N-Chlorosuccinimide (NCS) | Milder reagent, can offer better selectivity and easier handling. researchgate.netethz.ch | |

| Initiator | UV light | Initiates the reaction by homolytic cleavage of the chlorine molecule. wikipedia.org |

| AIBN, Benzoyl Peroxide | Chemical radical initiators that decompose upon heating to start the reaction. google.comresearchgate.net | |

| Solvent | Carbon tetrachloride (CCl₄) | Inert solvent commonly used in radical halogenations. google.com |

| Additive | Base (e.g., Na₂CO₃, K₂CO₃) | Neutralizes HCl byproduct to prevent salt formation with the pyrazine nitrogen. google.comgoogle.com |

Several factors influence the outcome of the radical chlorination of 2,6-dimethylpyrazine.

Reactivity: The reactivity of halogens in free-radical reactions follows the order F₂ > Cl₂ > Br₂ > I₂. ucalgary.ca Chlorine is sufficiently reactive to replace the benzylic-type hydrogens of the methyl groups on the pyrazine ring. The stability of the intermediate radical is a key factor; the pyrazinylmethyl radical is stabilized by resonance, similar to a benzyl (B1604629) radical, making these hydrogens susceptible to abstraction. wikipedia.org

Selectivity: Free-radical chlorination is known to be less selective than bromination. ucalgary.ca This lack of selectivity can lead to a mixture of mono-, di-, tri-, and higher chlorinated products. Controlling the reaction conditions is crucial to maximize the yield of the desired 2,6-bis(chloromethyl)pyrazine.

Stoichiometry: The molar ratio of the chlorinating agent to 2,6-dimethylpyrazine is a critical parameter. Using a stoichiometric amount of the chlorinating agent for the replacement of two hydrogens is intended to favor the formation of the desired product, but mixtures are still common.

Temperature: The reaction temperature affects the rate of reaction and the decomposition of the initiator. Typical temperatures for these reactions range from 40 to 80°C. google.com

Byproduct Removal: As mentioned, the neutralization or removal of HCl is crucial for maintaining the reactivity of the pyrazine substrate. google.com The basicity of the pyrazine nitrogen atoms makes them prone to protonation, which deactivates the ring and inhibits further side-chain reaction. google.com

Kinetic studies on the chlorination of aromatic compounds using NCS have shown that the mechanism can be dependent on the substrate's nature and the reaction medium. researchgate.net For reactive substrates, the reaction rate can be independent of the substrate concentration, whereas for less reactive substrates, the rate depends on the concentration of both the substrate and NCS. researchgate.net

Precursor-Based Synthetic Routes

Alternative strategies involve the synthesis of the target molecule from precursors that already possess the desired carbon skeleton.

The most direct precursor for the synthesis of Pyrazine, 2,6-bis(chloromethyl)- is 2,6-dimethylpyrazine. The direct halogenation methods described in section 2.1 are the primary examples of this derivation.

Another important precursor-based route involves the synthesis and subsequent conversion of 2,6-pyrazinedimethanol. This diol can be prepared from 2,6-dimethylpyrazine via oxidation. A biocatalytic process has been demonstrated for the analogous conversion of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine. ethz.ch A similar enzymatic oxidation could potentially be applied to 2,6-dimethylpyrazine.

Once 2,6-pyrazinedimethanol is obtained, it can be converted to Pyrazine, 2,6-bis(chloromethyl)- using standard chlorinating agents for alcohols, such as thionyl chloride (SOCl₂) or phosphorus chlorides. google.com A patent for the synthesis of 2,6-bis(chloromethyl)pyridine (B1207206) hydrochloride utilizes the reaction of 2,6-pyridinedimethanol (B71991) with thionyl chloride. ucalgary.ca This method offers a more controlled approach compared to radical chlorination, as it avoids the issue of over-chlorination of the methyl groups.

| Precursor | Reagents | Product | Notes |

| 2,6-Dimethylpyrazine | 1. Oxidation (e.g., KMnO₄, Biocatalysis) 2. Chlorination (e.g., SOCl₂) | Pyrazine, 2,6-bis(chloromethyl)- | A multi-step but potentially higher selectivity route. The oxidation step is analogous to a patented method for the pyridine (B92270) equivalent. ucalgary.caethz.ch |

| 2,6-Pyrazinedicarboxylic acid | 1. Reduction (e.g., LiAlH₄, NaBH₄/I₂) 2. Chlorination (e.g., SOCl₂) | Pyrazine, 2,6-bis(chloromethyl)- | The dicarboxylic acid can be obtained by oxidation of 2,6-dimethylpyrazine. The reduction yields the diol, which is then chlorinated. ethz.ch |

While the direct chlorination of 2,6-dimethylpyrazine and the conversion of 2,6-pyrazinedimethanol are the most straightforward routes, other methods for functionalizing the pyrazine ring can be considered, although they are less direct for this specific target molecule.

Metal-Catalyzed Cross-Coupling Reactions: Functionalization of pre-halogenated pyrazine rings (e.g., 2,6-dichloropyrazine) with appropriate organometallic reagents could in principle be used to introduce chloromethyl groups or their precursors. However, this is a more complex and less direct approach for this particular molecule.

Synthesis from Acyclic Precursors: Pyrazine rings can be constructed from acyclic precursors. For example, the condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a classic method for pyrazine synthesis. google.com To obtain 2,6-bis(chloromethyl)pyrazine via this route, one would need to start with appropriately substituted and likely unstable precursors, such as a diamine and a diketone bearing chloromethyl groups.

Functionalization via N-Oxides: Pyrazine N-oxides can be used to activate the pyrazine ring for certain transformations. google.com However, this is more commonly used for C-H functionalization of the ring itself rather than the side chains.

Advanced Synthetic Protocols and Challenges

The synthesis of Pyrazine, 2,6-bis(chloromethyl)- remains a challenge due to the reactivity of the product and the potential for side reactions. The primary difficulties include:

Selectivity: Achieving selective dichlorination without the formation of mono- and tri-chlorinated byproducts is difficult with radical chlorination. ucalgary.ca

Product Stability: The chloromethyl groups are reactive and can be susceptible to hydrolysis or other nucleophilic substitution reactions, complicating purification and storage.

Substrate Reactivity: The basicity of the pyrazine nitrogen atoms can interfere with the reaction, requiring specific conditions to avoid deactivation of the starting material. google.com

Advanced synthetic protocols could involve the use of novel catalysts to improve the selectivity of the chlorination reaction. For example, new photosensitive catalysts have been developed for the side-chain chlorination of toluene, which offer high reactivity and stability. researchgate.net Similar catalytic systems could potentially be adapted for the synthesis of the target pyrazine compound.

Furthermore, flow chemistry could offer a safer and more controlled environment for conducting radical chlorination reactions, allowing for precise control of temperature, reaction time, and reagent stoichiometry, which could lead to improved yields and selectivity.

Solvent Effects and Reagent Compatibility in Synthesis

The selection of an appropriate solvent and compatible reagents is critical for the successful synthesis of Pyrazine, 2,6-bis(chloromethyl)-. The most documented method for the synthesis of this compound is the chlorination of 2,6-dimethylpyrazine.

One established method for the synthesis of 2,6-bis(chloromethyl)pyrazine involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a radical initiator, such as benzoyl peroxide . acs.org This reaction is typically carried out in a non-polar solvent like carbon tetrachloride . acs.org The use of carbon tetrachloride, a traditional solvent for radical chlorinations, is effective for this transformation. acs.orgacsgcipr.org However, due to its toxicity and environmental concerns, alternative solvents are often sought in modern organic synthesis. acsgcipr.org While not specifically documented for this particular reaction, dichloromethane (B109758) is often considered a substitute for carbon tetrachloride in many radical chlorination reactions. acsgcipr.org

It is crucial to consider the compatibility of solvents with chlorinating agents. For instance, solvents like dimethyl sulfoxide (B87167) (DMSO) should be used with caution in the presence of chlorinating agents as they can lead to unwanted side reactions and potentially hazardous conditions. acsgcipr.org

The reaction of 2,6-dimethylpyrazine with two equivalents of N-chlorosuccinimide and a catalytic amount of benzoyl peroxide in carbon tetrachloride yields the desired 2,6-bis(chloromethyl)pyrazine. acs.org This product is noted to be an unstable, lachrymatory oil. acs.org Its instability necessitates careful handling and often immediate use in subsequent synthetic steps.

An alternative precursor, 2,6-bis(hydroxymethyl)pyrazine, can be synthesized from 2,6-lutidine through a two-step process involving oxidation to dipicolinic acid with potassium permanganate, followed by reduction. ethz.ch The subsequent chlorination of the diol to the dichloride would likely employ standard chlorinating agents such as thionyl chloride or phosphorus oxychloride. The choice of solvent for such a chlorination would typically be a non-protic solvent like chloroform (B151607) or dichloromethane to avoid side reactions with the solvent.

Considerations for Regioselective and Stereoselective Synthesis

The synthesis of Pyrazine, 2,6-bis(chloromethyl)- is fundamentally a matter of achieving the correct regiochemistry, specifically the 2,6-disubstitution pattern on the pyrazine ring. Stereoselectivity is not a factor in the final product as it lacks stereocenters.

The regioselectivity is primarily determined by the choice of the starting material. The use of 2,6-dimethylpyrazine as a precursor inherently ensures the correct positioning of the functional groups that will be chlorinated. acs.org The challenge then becomes the selective chlorination of the methyl groups without affecting the pyrazine ring itself. The use of radical chlorination with NCS is effective for this purpose. acs.org

In a broader context of synthesizing 2,6-disubstituted pyrazines, several methods offer regioselective control. One such method is the dimerization of α-amino aldehydes, which can be derived from amino acids. nih.gov This biomimetic approach provides a route to symmetrically 2,5-disubstituted pyrazines, and with careful selection of starting materials, could potentially be adapted for 2,6-isomers. nih.gov

Another relevant example of regiocontrol is the chlorination of 2-chloropyrazine. The reaction conditions can be tuned to favor the formation of either 2,3- or 2,6-dichloropyrazine. google.com Specifically, in the presence of a polar organic solvent and a controlled amount of water, the chlorination can be directed towards the 2,6-isomer. google.com This demonstrates that the electronic properties of the pyrazine ring and the reaction medium play a crucial role in directing incoming substituents.

For the synthesis of the precursor 2,6-bis(hydroxymethyl)pyrazine, a biocatalytic approach using whole cells has been shown to be an efficient and sustainable alternative to traditional chemical methods. ethz.chrsc.org This method starts from the readily available 2,6-lutidine and utilizes enzymes that exhibit high regio- and chemoselectivity for the oxidation of the methyl groups. ethz.ch

Reaction Mechanisms and Reactivity of Pyrazine, 2,6 Bis Chloromethyl

Nucleophilic Substitution Reactions

The presence of two chloromethyl groups on the pyrazine (B50134) ring makes 2,6-bis(chloromethyl)pyrazine a key substrate for various nucleophilic substitution reactions. These reactions are fundamental to the synthesis of a wide range of more complex pyrazine derivatives. The electron-withdrawing nature of the pyrazine ring enhances the electrophilicity of the benzylic-like carbons in the chloromethyl groups, facilitating attack by nucleophiles.

Investigation of Ipso-Substitution Mechanisms

Ipso-substitution refers to a reaction in which the incoming nucleophile attacks the carbon atom that is already bonded to a leaving group. In the case of pyrazine, 2,6-bis(chloromethyl)-, this involves the direct displacement of the chloride ion from the chloromethyl group by a nucleophile. This is the most common and expected pathway for nucleophilic substitution on this molecule.

The mechanism is typically a bimolecular nucleophilic substitution (SN2) type reaction, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to a transition state where both the nucleophile and the leaving group (chloride) are partially bonded to the carbon atom. The reaction then proceeds with the expulsion of the chloride ion.

For ipso-substitution to be a viable pathway, the carbon atom being attacked must not be sterically hindered, and the leaving group must be stable once it departs. In pyrazine, 2,6-bis(chloromethyl)-, the chloromethyl groups are relatively unhindered, and the chloride ion is a good leaving group, making ipso-substitution a favorable process.

Elucidation of Tele-Substitution Pathways in Pyrazine Systems

While ipso-substitution is the predominant pathway, under certain conditions, tele-substitution can occur in pyrazine systems. Tele-substitution is a phenomenon where a nucleophile attacks a position on the aromatic ring that is distant from the leaving group. Although detailed studies specifically on pyrazine, 2,6-bis(chloromethyl)- are not extensively documented, insights can be drawn from related heterocyclic systems like 1,2,4-triazolo[4,3-a]pyrazines. acs.org

In these related systems, tele-substitution is favored by factors such as the use of a high concentration of the nucleophile, a lower amount of base, softer nucleophiles, less polar solvents, and the presence of a larger halogen as the leaving group. acs.org A plausible mechanism for tele-substitution involves the initial attack of the nucleophile at an electron-deficient carbon atom of the pyrazine ring, followed by a rearrangement and subsequent elimination of the leaving group from the side chain. acs.org For pyrazine, 2,6-bis(chloromethyl)-, this could hypothetically involve nucleophilic attack at the C-3 or C-5 position of the pyrazine ring, followed by a cascade of electronic rearrangements leading to the expulsion of a chloride ion from one of the chloromethyl groups.

Comparative Analysis of Substitution Reactivity with Related Azaaromatics

The reactivity of pyrazine, 2,6-bis(chloromethyl)- in nucleophilic substitution reactions can be compared with other azaaromatic compounds containing chloromethyl groups, such as 2,6-bis(chloromethyl)pyridine (B1207206). The pyrazine ring is generally more electron-deficient than the pyridine (B92270) ring due to the presence of the second nitrogen atom. This increased electron deficiency further activates the chloromethyl groups towards nucleophilic attack.

Radical Reaction Mechanisms

Pyrazine, 2,6-bis(chloromethyl)- can also participate in radical reactions. The formation of radical species can be initiated by various methods, including photolysis, thermolysis, or through the use of radical initiators. Once formed, the pyrazinylmethyl radical can undergo a variety of reactions.

Theoretical studies on related pyrazine systems suggest that radical transfer processes can be a major pathway in certain reactions. researchgate.net For pyrazine, 2,6-bis(chloromethyl)-, homolytic cleavage of the carbon-chlorine bond would generate a pyrazin-2-yl-6-methyl radical and a chlorine radical. This pyrazinylmethyl radical is stabilized by resonance with the pyrazine ring. These radical intermediates can then participate in polymerization reactions or react with other molecules in the reaction medium.

Electrochemical Reduction Processes

The electrochemical reduction of pyrazine, 2,6-bis(chloromethyl)- provides another avenue for its chemical transformation, primarily involving the cleavage of the carbon-chlorine bonds.

Stepwise Carbon-Chlorine Bond Cleavage Mechanisms

Drawing parallels from the electrochemical reduction of the analogous compound, 2,6-bis(chloromethyl)pyridine, it is highly probable that pyrazine, 2,6-bis(chloromethyl)- undergoes a stepwise cleavage of its carbon-chlorine bonds. researchgate.net

The process would likely occur as follows:

First Reduction Step: The molecule accepts an electron at the cathode to form a radical anion. This initial reduction would likely target one of the chloromethyl groups.

First C-Cl Bond Cleavage: The radical anion is unstable and rapidly eliminates a chloride ion to form a pyrazin-2-yl-6-methyl radical.

Second Reduction Step: This radical intermediate is then further reduced at the electrode surface to form an anion.

Protonation: The resulting anion is subsequently protonated by a proton source in the electrolyte solution to yield 2-methyl-6-(chloromethyl)pyrazine.

Second C-Cl Bond Cleavage: The remaining chloromethyl group can then undergo a similar reduction and cleavage sequence to ultimately form 2,6-dimethylpyrazine (B92225).

Cyclic voltammetry studies on 2,6-bis(chloromethyl)pyridine have shown distinct reduction peaks, supporting the stepwise nature of the C-Cl bond cleavage. researchgate.net A similar pattern would be expected for pyrazine, 2,6-bis(chloromethyl)-, with the reduction potentials being influenced by the more electron-deficient nature of the pyrazine ring.

Acetal (B89532) Formation Mechanisms under Basic Conditions

A true acetal is a functional group consisting of a carbon atom bonded to two –OR (alkoxy) groups, typically formed from the reaction of an aldehyde or ketone with an alcohol under acidic conditions. The compound Pyrazine, 2,6-bis(chloromethyl)- lacks the necessary carbonyl (C=O) group to undergo classical acetal formation. masterorganicchemistry.com

However, under basic conditions in the presence of an alcohol, Pyrazine, 2,6-bis(chloromethyl)- undergoes a nucleophilic substitution reaction, specifically a Williamson-type ether synthesis. The product of this reaction is a diether, not a diacetal.

Mechanism of Nucleophilic Substitution:

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a nucleophile attacks the electrophilic carbon atom of the chloromethyl group, displacing the chloride ion (a good leaving group) in a single, concerted step.

Formation of the Nucleophile: The base (e.g., sodium hydroxide, sodium methoxide) deprotonates the alcohol (R-OH) to form a potent nucleophile, the alkoxide ion (RO⁻).

First Substitution: The alkoxide ion attacks one of the benzylic-like carbon atoms of the chloromethyl groups. The carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks. This produces the mono-ether intermediate, 2-(alkoxymethyl)-6-(chloromethyl)pyrazine.

Second Substitution: A second equivalent of the alkoxide ion performs another SN2 attack on the remaining chloromethyl group, displacing the second chloride ion to yield the final diether product, 2,6-bis(alkoxymethyl)pyrazine.

This type of reaction is efficient for converting alkyl halides to ethers. For example, the reaction of 2,6-dichloro-3,5-diphenylpyrazine (B3193054) with sodium methoxide (B1231860) in refluxing methanol (B129727) yields the corresponding 2,6-dimethoxy-3,5-diphenylpyrazine. lookchem.com A similar outcome is expected for Pyrazine, 2,6-bis(chloromethyl)-, where the chloromethyl groups are reactive towards nucleophilic attack.

Table 2: Products of Nucleophilic Substitution of Pyrazine, 2,6-bis(chloromethyl)- with Alcohols under Basic Conditions

| Starting Material | Alcohol | Base | Intermediate Product | Final Product |

| Pyrazine, 2,6-bis(chloromethyl)- | Methanol (CH₃OH) | NaOCH₃ | Pyrazine, 2-(chloromethyl)-6-(methoxymethyl)- | Pyrazine, 2,6-bis(methoxymethyl)- |

| Pyrazine, 2,6-bis(chloromethyl)- | Ethanol (C₂H₅OH) | NaOC₂H₅ | Pyrazine, 2-(chloromethyl)-6-(ethoxymethyl)- | Pyrazine, 2,6-bis(ethoxymethyl)- |

Applications in Organic Synthesis

Precursor for Complex Heterocyclic Architectures

The pyrazine (B50134) core, coupled with the reactive chloromethyl arms, provides a robust platform for the synthesis of more complex heterocyclic systems. This includes the generation of novel substituted pyrazines, the formation of fused ring systems, and the derivatization to pyrazinone analogues.

The chloromethyl groups of 2,6-bis(chloromethyl)pyrazine are susceptible to displacement by a wide range of nucleophiles. This reactivity allows for the straightforward synthesis of a multitude of 2,6-disubstituted pyrazine derivatives. For instance, reactions with amines, alkoxides, and thiolates can introduce new side chains, significantly altering the chemical and physical properties of the parent molecule. rsc.org The ability to introduce various functionalities opens avenues for creating libraries of compounds with potential applications in medicinal chemistry and materials science. nih.gov

A general method for synthesizing substituted pyrazines involves the diazidation of N-allyl malonamides followed by either thermal or copper-mediated cyclization. rsc.org This process yields pyrazine products with ester and hydroxy groups at the 2- and 3-positions, which can be further modified through alkylations, brominations, hydrogenations, and cross-coupling reactions. rsc.orgresearchgate.net

| Reactant | Reagent(s) | Product | Reference |

| 2,3-Dichloropyrazine | Sodium benzyl (B1604629) oxide, Benzene | 2,3-Dibenzyloxypyrazine | rsc.org |

| 2,3-Dichloropyrazine | Sodium benzyl oxide, Xylene | 1,4-Dibenzylpyrazine-2(1H),3(4H)-dione | rsc.org |

| N-Allyl malonamides | Diazidation, Thermal/Copper-mediated cyclization | 2-Ester-3-hydroxy-substituted pyrazines | rsc.org |

| 2,5-Dibromopyrazine | 3-Borylindole, Tetrakis(triphenylphosphine)palladium(0) | Pyrazine bisindole | nih.gov |

The bifunctional nature of 2,6-bis(chloromethyl)pyrazine makes it an ideal starting material for the construction of fused heterocyclic systems. Through carefully designed reaction sequences, the chloromethyl groups can participate in cyclization reactions to form rings fused to the pyrazine core. A notable example is the synthesis of triazolopyrazines, a class of compounds with recognized biological activities. nih.gov The 1,2,4-triazolo[4,3-a]pyrazine scaffold is of particular interest in drug discovery. nih.gov

The synthesis often involves the initial conversion of the chloromethyl groups to other functionalities that can then undergo intramolecular cyclization. For example, reaction with hydrazines can lead to the formation of a fused triazole ring. These fused systems exhibit unique electronic and steric properties, making them valuable scaffolds in the development of new pharmaceuticals and functional materials.

2,6-Bis(chloromethyl)pyrazine can also be derivatized into pyrazinone analogues. This transformation typically involves the oxidation of one or both of the chloromethyl groups to a carbonyl function, followed by subsequent reactions. For instance, hydrolysis of the chloromethyl groups to hydroxymethyl groups, followed by oxidation, can yield pyrazine-2,6-dicarbaldehyde. This dialdehyde (B1249045) can then serve as a precursor to various pyrazinone derivatives through condensation reactions.

In one synthetic route, the palladium(II)-acetate-catalyzed C-H/C-H cross-coupling of an indole (B1671886) with a mono N-oxide of pyrazine, followed by treatment with trifluoroacetic anhydride, can yield a mixture of pyrazinones. nih.gov Another approach involves the condensation of amino acid amides with glyoxal, catalyzed by a Linde Type A zeolite in water, to afford pyrazinones. researchgate.net

Building Block for Ligand Synthesis

The nitrogen atoms within the pyrazine ring, combined with the customizable side chains derived from the chloromethyl groups, make 2,6-bis(chloromethyl)pyrazine an excellent scaffold for the synthesis of various ligands for metal complexation.

Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion. The rigid backbone and the strategically placed donor atoms of pincer ligands impart unique stability and reactivity to their metal complexes. 2,6-Bis(chloromethyl)pyrazine serves as a valuable precursor for the synthesis of NNN-type pincer ligands, where the pyrazine nitrogen and two additional nitrogen atoms from the side chains coordinate to the metal.

The synthesis of these ligands typically involves the reaction of 2,6-bis(chloromethyl)pyrazine with two equivalents of a nitrogen-containing nucleophile, such as a pyrazole (B372694) or an amine. mdpi.com For example, a novel pincer ligand based on a pyrazine backbone, (2,6-bis(di(tert-butyl)phosphinomethyl)pyrazine), has been synthesized and used to form iron complexes. acs.org Similarly, pyrazole-derived PCP pincer ligands have been prepared and reacted with various metal carbonyls to form complexes. rsc.org Gold(III) pincer complexes based on pyrazine have also been reported, exhibiting interesting photoluminescent properties. nih.gov

| Precursor | Ligand Type | Metal | Application | Reference |

| 2,6-Bis(chloromethyl)pyrazine | PNzP | Iron | Catalytic hydrogenation of CO2 | acs.org |

| Pyrazole-derived precursor | PCP | Cr, Mo, W, Mn, Fe, Co, Ni | Metal complexes | rsc.org |

| Pyrazine-based precursor | C^N^C | Gold(III) | Photoluminescent compounds | nih.gov |

| Pyrazole-based precursor | NNN | Manganese(I) | α-alkylation of ketones | mdpi.com |

Beyond pincer ligands, 2,6-bis(chloromethyl)pyrazine is a versatile building block for a broader range of multifunctional N-donor ligands. By reacting it with various nitrogen-containing heterocycles or amines, a wide array of ligands with different coordination properties can be synthesized. nih.gov These ligands can then be used to form complexes with a variety of transition metals, including manganese, iron, cobalt, and nickel. nih.govrsc.org

The resulting metal complexes have shown potential in various applications, from catalysis to materials science and medicinal chemistry. nih.gov For example, Co(II) complexes based on a bis-pyrazol-s-triazine pincer ligand have been evaluated for their cytotoxic activities. mdpi.com The ability to tune the steric and electronic properties of the ligand by modifying the groups attached to the chloromethyl positions allows for the fine-tuning of the properties of the resulting metal complexes. nih.govmdpi.com

Lack of Specific Research Data on "Pyrazine, 2,6-bis(chloromethyl)-" Coordination Chemistry

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the coordination chemistry of the compound Pyrazine, 2,6-bis(chloromethyl)- . While the synthesis of the compound itself is documented, its application as a ligand in forming complexes with transition metals such as Palladium(II), Ruthenium(II), Manganese(II), Iron(II), or Copper(II) is not described in the available resources.

The search results consistently point to a broader body of work on related, but distinct, pyrazine-based ligands. This includes simple pyrazine, substituted pyrazines (e.g., 2,6-dimethylpyrazine), and pyrazine derivatives with different functional groups like carboxylates, amides, or imines. documentsdelivered.comacs.orgnih.govmsstate.edunih.gov However, this information does not directly address the synthesis, structure, bonding characteristics, or properties of complexes formed specifically with "Pyrazine, 2,6-bis(chloromethyl)-".

The user's request for an article structured with the specific outline below cannot be fulfilled due to this absence of specific data. Generating content for the requested sections would require speculation or the presentation of data for analogous but chemically different compounds, which would violate the core instruction to focus solely on "Pyrazine, 2,6-bis(chloromethyl)-".

Requested Outline:

Coordination Chemistry and Organometallic Complexes

Design and Properties of Metal-Organic Ligand Systems

Inter-Metal Electronic Communication within Polynucleated Assemblies

Detailed Analysis of Information Gap:

Section 5.1.1 & 5.1.2 (Palladium(II) and Ruthenium(II) Complexes): No studies were found that describe the reaction of "Pyrazine, 2,6-bis(chloromethyl)-" with Palladium(II) or Ruthenium(II) salts. While the synthesis of a pyrazine-based PNP pincer ligand from 2,6-bis(chloromethyl)pyrazine for use in Iridium catalysis is mentioned, details on simple coordination complexes with Pd(II) or Ru(II) are absent. oup.comscribd.com Research on pyrazine-bridged ruthenium clusters involves the simple pyrazine (B50134) molecule, not the specified dichloromethyl derivative. documentsdelivered.com

Section 5.1.3 (Other Metal Centers): Similarly, no specific literature exists for the coordination of "Pyrazine, 2,6-bis(chloromethyl)-" with Mn(II), Fe(II), or Cu(II). The instruction to proceed "by analogy" is not feasible without a foundational understanding of the coordinating behavior of the primary ligand . The electronic and steric effects of the chloromethyl groups are expected to significantly influence its coordination properties compared to other pyrazine ligands, making direct analogies unreliable.

Section 5.2 (Metal-Organic Ligand Systems): While there is extensive literature on pyrazine-based ligand architectures for creating diverse coordination polymers and metal-organic frameworks (MOFs), none of the retrieved studies utilize "Pyrazine, 2,6-bis(chloromethyl)-" as the building block. nih.govacs.orgnih.govrsc.org Likewise, studies on inter-metal electronic communication focus on simpler pyrazine bridges that facilitate electron transfer, a property that would be altered by the presence of the chloromethyl substituents. documentsdelivered.comresearchgate.net

Supramolecular Chemistry Applications of Pyrazine, 2,6-bis(chloromethyl)-

The bifunctional nature of Pyrazine, 2,6-bis(chloromethyl)-, characterized by the presence of a central pyrazine ring and two reactive chloromethyl substituents, positions it as a versatile building block in the field of supramolecular chemistry. This section explores its potential applications in the formation of host-guest complexes and the self-assembly of extended supramolecular networks.

Formation of Host-Guest Complexes (e.g., with Fullerenes)

The electron-deficient pyrazine core, combined with the customizable nature of the 2,6-positions, makes pyrazine derivatives attractive candidates for the construction of host molecules for electron-rich guests like fullerenes. While direct studies on the complexation of Pyrazine, 2,6-bis(chloromethyl)- with fullerenes are not extensively documented, research on analogous 2,6-disubstituted pyrazine systems provides significant insights into this potential application.

A notable example involves 2,6-bis(porphyrin)-substituted pyrazine derivatives, which have been shown to form stable 1:1 inclusion complexes with C70 fullerene. kyushu-u.ac.jp In these complexes, the pyrazine unit acts as a scaffold, positioning the two porphyrin moieties to create a cavity that encapsulates the fullerene guest. The stability of these host-guest complexes is influenced by several factors, including π-π stacking interactions between the porphyrin rings and the fullerene cage.

The association constants for these complexes have been determined using various spectroscopic techniques, such as UV-Vis and NMR spectroscopy. For instance, the association constant for the complex between a 2,6-bis(porphyrin-Zn)-substituted 3,5-dimethylpyrazine-Pd(II) complex and C70 was found to be as high as 8400 ± 900 M⁻¹. kyushu-u.ac.jp This strong binding affinity underscores the effectiveness of the pyrazine scaffold in preorganizing binding sites for fullerene guests.

The chloromethyl groups of Pyrazine, 2,6-bis(chloromethyl)- offer a reactive handle to introduce a variety of functional groups, including large macrocycles like porphyrins, which are known to have strong interactions with fullerenes. The synthetic versatility of the chloromethyl groups allows for the systematic modification of the host structure to optimize the size and electronic properties of the binding cavity, thereby fine-tuning the selectivity and affinity for different fullerenes.

Table 1: Association Constants of Fullerene Complexes with Porphyrin-Pyrazine Derivatives

| Host Compound | Guest | Association Constant (Kₐ) in M⁻¹ |

| 2,6-bis(porphyrin-Zn)-substituted 3,5-dimethylpyrazine-Pd(II) complex | C70 | 8400 ± 900 |

This table illustrates the binding affinities observed in analogous systems, suggesting the potential for creating strong fullerene hosts based on the Pyrazine, 2,6-bis(chloromethyl)- scaffold.

Self-Assembly into Supramolecular Networks and Materials

The ability of pyrazine to act as a bridging ligand between metal centers is a cornerstone of its application in the self-assembly of supramolecular structures, such as coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazine ring can coordinate to metal ions, leading to the formation of one-, two-, or three-dimensional networks. nih.gov

The reactive chloromethyl groups of Pyrazine, 2,6-bis(chloromethyl)- are key to its utility as a precursor for designing ligands for self-assembling systems. These groups can be readily converted into other functional groups, such as pyridyl, carboxylate, or phosphonate (B1237965) moieties, which can then act as coordination sites for metal ions. This allows for the rational design of ligands that can direct the assembly of predictable and well-defined supramolecular architectures.

For example, the reaction of cobalt(II) chloride with pyrazine under hydrothermal conditions yields [CoCl₂pyz]n, a one-dimensional coordination polymer with interesting magnetic properties. rsc.org Similarly, platinum(II) complexes bearing 2,6-di(pyrid-2-yl)pyrazine ligands have been shown to self-assemble into rod-like structures through a combination of Pt···Pt and π–π stacking interactions. nih.gov These examples highlight the general principle of using substituted pyrazines to create extended, functional materials.

The self-assembly process is often driven by a combination of coordination bonds, hydrogen bonds, π-π stacking, and van der Waals forces. The resulting supramolecular networks can exhibit a range of interesting properties, including porosity for gas storage and separation, catalytic activity, and unique photophysical or magnetic behavior. The specific topology and properties of the resulting material are dictated by the geometry of the ligand, the coordination preference of the metal ion, and the reaction conditions.

Table 2: Examples of Supramolecular Assemblies with Pyrazine-Based Ligands

| Ligand Type | Metal Ion | Resulting Structure | Key Interactions |

| Pyrazine | Co(II) | 1D Coordination Polymer | Coordination bonds |

| 2,6-di(pyrid-2-yl)pyrazine | Pt(II) | Rod-like nanostructures | Pt···Pt, π–π stacking, H-bonds |

| Pyrazine and Succinic Acid | Co(II) | 3D Coordination Polymers | Coordination bonds |

This table provides examples of how pyrazine and its derivatives can be used to construct diverse supramolecular architectures, illustrating the potential of functionalized Pyrazine, 2,6-bis(chloromethyl)- as a versatile building block in this area.

Applications in Materials Science and Functional Materials

Monomeric Precursor for Polymeric Materials

The presence of two reactive chloromethyl groups makes Pyrazine (B50134), 2,6-bis(chloromethyl)- an ideal monomer for the synthesis of novel polymeric materials through various polymerization reactions.

Synthesis of Functional Polymers from Bis(chloromethyl)pyrazine Monomers

The bifunctional nature of 2,6-bis(chloromethyl)pyrazine allows it to undergo polycondensation reactions with a variety of comonomers. For instance, by analogy to other bis(chloromethyl) aromatic compounds, it can be expected to react with compounds like malononitrile (B47326) in the presence of a base such as triethylamine (B128534) to form functional polymers. documentsdelivered.com The resulting polymers would feature the pyrazine unit integrated into the polymer backbone, imparting specific electronic and structural properties to the material.

One of the key polymerization strategies for similar chloromethylated precursors is the chlorine precursor route (CPR) for the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. rsc.orgelsevierpure.com This method involves the dehydrochlorination of a precursor polymer containing chloromethyl groups. By analogy, 2,6-bis(chloromethyl)pyrazine could be utilized in similar precursor routes to synthesize pyrazine-containing conjugated polymers. These polymers are of significant interest due to their potential applications in organic electronics.

Design of Optoelectronic Materials via Polymerization Strategies (by structural analogy)

Pyrazine derivatives are increasingly being explored for their favorable charge transfer properties and are considered essential components for modern optoelectronics. rsc.org The electron-deficient nature of the pyrazine ring makes it an excellent component in donor-acceptor (D-A) type architectures, which are crucial for materials used in solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs). rsc.org

By incorporating 2,6-bis(chloromethyl)pyrazine into polymeric structures, it is possible to design novel optoelectronic materials. The pyrazine unit can act as the acceptor component, and by choosing appropriate donor comonomers, the electronic properties of the resulting polymer can be finely tuned. For example, the band gap of D-A-D compounds containing pyrazine derivatives has been shown to be tunable, which is a critical factor for their application in optoelectronic devices. The inherent properties of ethynylpyridines, which are structurally related, have been exploited for applications such as liquid-emitting materials. sigmaaldrich.com

The table below illustrates the tunable optoelectronic properties of some donor-acceptor-donor (D-A-D) compounds based on pyrazine derivatives, showcasing the potential for designing materials with specific characteristics by analogy.

| Compound | Acceptor | Donor | Band-gap energy (Eg) |

| BPC-2DPx | 2,3-bis(decyloxy)quinoxaline (DPx) | Benzocarbazole | 2.82 eV |

| BPC-3DPx | 2,3-bis(decyloxy)quinoxaline (DPx) | Benzocarbazole | 2.70 eV |

| BPC-2DPP | 2,3-bis(decyloxy)pyridine[3,4-b]pyrazine (DPP) | Benzocarbazole | 2.48 eV |

| BPC-3DPP | 2,3-bis(decyloxy)pyridine[3,4-b]pyrazine (DPP) | Benzocarbazole | 2.62 eV |

This table is based on data for analogous compounds and is provided for illustrative purposes. researchgate.net

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the pyrazine ring in 2,6-bis(chloromethyl)pyrazine can act as coordination sites for metal ions, making it a suitable ligand for the construction of coordination polymers and metal-organic frameworks. The chloromethyl groups can either be retained for post-synthetic modification or can be transformed into other functional groups prior to coordination.

Structural Design and Dimensionality Control of Pyrazine-Based CPs/MOFs

The geometry and connectivity of the resulting CPs and MOFs are highly dependent on the coordination preference of the metal ion and the nature of the ligand. Pyrazine itself is a classic linear bridging ligand that can connect metal centers to form one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. nih.govchemicalbook.com

For instance, the reaction of pyrazine with cobalt(II) chloride can lead to different structures depending on the reaction conditions. chemicalbook.com Similarly, the use of a related ligand, pyrazine-2,5-diyldimethanol, with various metal halides has been shown to produce 1D coordination polymers that can be extended into 3D networks through hydrogen bonding. cymitquimica.com The dimensionality of these structures can be controlled by factors such as the solvent system and the presence of other coordinating species. chemicalbook.com For example, a mixed-ligand approach, combining a pyrazine-based ligand with other linkers, can lead to the formation of complex topologies. nih.gov

The following table provides examples of the structural diversity of coordination polymers formed with pyrazine-based ligands.

| Ligand | Metal Ion | Resulting Structure | Dimensionality |

| pyrazine-2,5-diyldimethanol | Cu(II) | {[Cu(pzydmH2)0.5(µ-Br)(Br)(H2O)]·H2O}n | 1D chain extended to 3D via H-bonds |

| pyrazine-2,5-diyldimethanol | Zn(II) | {[Zn2(pzydmH2)(µ-Cl)(Cl)3(H2O)]·H2O}n | 1D chain extended to 3D via H-bonds |

| pyrazine-2,5-diyldimethanol | Cd(II) | {[Cd2(pzydmH2)(µ-Cl)4]·H2O}n | 3D network |

| pyrazine | Fe(II)/Co(II) | M(BDC)(L) (BDC = 1,4-benzenedicarboxylate) | 3D framework |

This table is based on data for analogous compounds and is provided for illustrative purposes. nih.govcymitquimica.com

Tailoring Material Properties through Ligand Modification in CPs/MOFs

The properties of CPs and MOFs can be systematically tuned by modifying the organic ligand. In the case of 2,6-bis(chloromethyl)pyrazine, the chloromethyl groups offer a handle for post-synthetic modification, allowing for the introduction of new functionalities into the framework. This can impact properties such as porosity, catalytic activity, and sensing capabilities.

Furthermore, the electronic properties of the pyrazine ring itself can be modulated. For example, functionalizing pyrazine-based ligands has been shown to enhance the luminescence properties of MOFs, making them suitable for sensing applications. nih.gov The introduction of different substituents on the pyrazine or pyridine (B92270) ring can influence the magnetic and electronic properties of the resulting coordination complexes. mdpi.com A study on bis(2,6-pyrazolyl)pyridines, which are structurally related N-donor ligands, demonstrated that modifications to the ligand can lead to coordination polymers with interesting spin crossover (SCO) behavior. elsevierpure.comscispace.com This highlights the potential of using substituted pyrazine ligands like 2,6-bis(chloromethyl)pyrazine to create functional materials with tunable properties.

Crystal Engineering for Solid-State Systems

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties by controlling intermolecular interactions. The molecular structure of 2,6-bis(chloromethyl)pyrazine, with its potential for various non-covalent interactions, makes it an interesting building block for crystal engineering.

By analogy with its pyridine counterpart, 2,6-bis(chloromethyl)pyridine (B1207206), which has been studied for its crystal packing, we can infer the types of interactions that might be significant for 2,6-bis(chloromethyl)pyrazine. In the crystal structure of 2,6-bis(chloromethyl)pyridine, weak dispersive Cl···Cl contacts and π–π stacking interactions are observed. nih.gov These types of non-covalent interactions, along with potential C-H···N and C-H···Cl hydrogen bonds, would play a crucial role in the solid-state assembly of 2,6-bis(chloromethyl)pyrazine. researchgate.net

The study of pyrazine-based compounds has shown that pyrazine can participate in a variety of intermolecular interactions, including hydrogen bonds, π-interactions, and halogen bonds in the case of chloropyrazines. bohrium.com These interactions can be exploited to direct the formation of specific supramolecular architectures. The ability to form predictable and robust intermolecular synthons is a cornerstone of crystal engineering. The pyrazine moiety, acting as a versatile building block, has been used to construct various molecular architectures, including dinuclear and cyclic tetranuclear complexes. nih.gov

The crystallographic data for a related compound, 2,6-bis(chloromethyl)pyridine, is presented in the table below to illustrate the type of structural information relevant to crystal engineering.

| Parameter | Value |

| Chemical Formula | C7H7Cl2N |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.9927 (2) |

| b (Å) | 12.1581 (3) |

| c (Å) | 7.4893 (2) |

| β (°) | 113.535 (1) |

| Volume (ų) | 750.72 (3) |

| Z | 4 |

This table presents crystallographic data for the analogous compound 2,6-bis(chloromethyl)pyridine. nih.gov

Influence of Intermolecular Interactions on Crystal Packing

The crystal packing of a molecule dictates its physical properties, such as melting point, solubility, and mechanical strength. This packing is determined by a variety of non-covalent interactions. For molecules containing halogen atoms and aromatic rings, key interactions include:

Halogen Bonding: An attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site.

π-π Stacking: Interactions between the electron clouds of aromatic rings.

C-H···N and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds that play a significant role in stabilizing the crystal lattice.

Table 1: Intermolecular Interactions in Related Compounds

| Compound | Dominant Intermolecular Interactions | Reference |

| 2,6-bis(bromomethyl)pyridine | π-π stacking, Br···Br contacts | nih.gov |

| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | N—H⋯N hydrogen bonds, C—H⋯O hydrogen bonds, π–π interactions | nih.gov |

This table is illustrative and based on data from related compounds due to the absence of specific data for Pyrazine, 2,6-bis(chloromethyl)-.

Engineering Organic Solid-State Reactions

The controlled arrangement of molecules in a crystal can be harnessed to orchestrate reactions in the solid state. These reactions are often highly selective and can lead to the formation of novel materials, such as polymers. The topochemical principle dictates that a reaction in the solid state proceeds with a minimum of atomic and molecular movement. Therefore, the crystal packing of the monomer predetermines the structure and properties of the resulting polymer.

While no solid-state reactions of "Pyrazine, 2,6-bis(chloromethyl)-" have been reported, studies on the polymerization of other functionalized aromatic compounds offer insights. For example, solid-phase synthesis has been utilized to create libraries of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives. acs.org This methodology highlights how solid-supported reagents can be used to build complex molecular architectures. Furthermore, the development of pyrazinacene conjugated polymers demonstrates how polymerization can transform monomeric units into solution-processable organic semiconductor materials with tunable properties. rsc.org

The chloromethyl groups in "Pyrazine, 2,6-bis(chloromethyl)-" are reactive functional groups that could potentially participate in solid-state polymerization reactions, such as polycondensation, to form novel polymers. The geometry and intermolecular interactions within the crystal lattice would be crucial in determining the feasibility and outcome of such a reaction.

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to calculate the properties of molecules. These methods, which solve approximations of the Schrödinger equation, provide detailed information about electronic structure and energy. wikipedia.org

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic properties of a system based on its electron density. wikipedia.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

While dedicated DFT studies on isolated 2,6-bis(chloromethyl)pyrazine are not extensively detailed in the surveyed literature, its role as a ligand in more complex systems has been investigated using this method. For instance, 2,6-bis(chloromethyl)pyrazine serves as a precursor for pyrazine-based PNP pincer ligands used in iridium catalysts for CO2 hydrogenation. oup.com In a study of these catalysts, DFT calculations were performed on the final iridium complexes to probe their electronic characteristics. oup.comscribd.com

Natural population analysis, a DFT-based technique, was used to determine the natural atomic charge on the iridium metal center. oup.com The analysis revealed differences in the electronic charge on the iridium atom depending on the ligand structure, highlighting the electronic influence of the pyrazine-derived backbone on the catalytic center. oup.com Specifically, the natural atomic charge on the iridium center in the complex derived from the 2,6-bis(chloromethyl)pyrazine ligand (B-HCl₂) was found to be -0.71607. oup.comscribd.com This type of analysis is crucial for understanding the electron-donating or -withdrawing capabilities of the ligand, which in turn affects the reactivity and efficiency of the catalyst.

Table 1: Calculated Electronic Properties of an Iridium Complex Containing a 2,6-bis(chloromethyl)pyrazine-derived Ligand (Interactive Table)

| Property | Complex | Calculated Value | Source |

|---|---|---|---|

| Natural Atomic Charge | B-HCl₂ (derived from 2,6-bis(chloromethyl)pyrazine) | -0.71607 | oup.com |

| Natural Atomic Charge | A-HCl₂ (pyridine analogue) | -0.71690 | oup.com |

This table showcases how DFT is used to compare the electronic influence of different ligands on a metal center. A less negative charge on the Iridium in B-HCl₂ suggests a different electronic environment compared to the pyridine-based analogues.

Semi-empirical methods are a class of quantum chemical calculations that use parameters derived from experimental data to simplify the complex equations involved. This makes them computationally faster than ab initio methods like DFT, allowing for the study of larger molecules and more extensive conformational landscapes.

For a molecule like 2,6-bis(chloromethyl)pyrazine, conformational analysis is important for understanding the spatial orientation of the two chloromethyl side chains relative to the pyrazine (B50134) ring. These conformations can influence the molecule's reactivity and its ability to act as a ligand. Semi-empirical methods could be employed to rapidly map the potential energy surface related to the rotation of the C-C bonds connecting the chloromethyl groups to the pyrazine ring. This would identify the most stable (lowest energy) conformers and the energy barriers between different conformations. While specific studies applying these methods to 2,6-bis(chloromethyl)pyrazine were not identified in the search, this remains a standard computational approach for such analyses.

Furthermore, these methods can generate electrostatic potential maps, which visualize the charge distribution across a molecule. For 2,6-bis(chloromethyl)pyrazine, such a map would likely show regions of negative potential around the two nitrogen atoms of the pyrazine ring, indicating their nucleophilic character and ability to coordinate to metal centers. Conversely, positive potential would be expected around the hydrogen atoms and potentially the chloromethyl groups. This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack and for understanding non-covalent interactions like hydrogen bonding or stacking interactions.

Spectroscopic Property Predictions and Correlations

Computational chemistry can predict various spectroscopic properties, including vibrational (Infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra. By calculating these properties and comparing them with experimental data, researchers can confirm molecular structures and gain a deeper understanding of the spectral features.

For 2,6-bis(chloromethyl)pyrazine, DFT calculations could predict its vibrational frequencies. Each calculated frequency corresponds to a specific molecular motion (e.g., C-H stretch, ring deformation, C-Cl stretch). This theoretical spectrum can be compared with an experimental IR or Raman spectrum to assign the observed peaks to their corresponding vibrational modes. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Visible absorption, correlating them with promotions of electrons between molecular orbitals. Although specific computational spectroscopic studies for this molecule are not detailed in the available literature, these methods are standard tools for the characterization of novel compounds. oup.comscribd.com

Mechanistic Studies through Computational Modeling

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. nextmol.com By modeling the entire reaction pathway, from reactants to products, researchers can identify intermediates and, crucially, the high-energy transition states that control the reaction rate.

A transition state is the highest energy point along a reaction coordinate, representing the bottleneck of a chemical reaction. Locating the geometry of a transition state and calculating its energy relative to the reactants allows for the determination of the activation energy barrier. A lower activation energy implies a faster reaction rate.

For 2,6-bis(chloromethyl)pyrazine, this type of analysis would be invaluable for understanding its reactivity, for example, in nucleophilic substitution reactions where the chlorine atoms are displaced. Computational modeling could map the energy profile as a nucleophile approaches the carbon of the chloromethyl group, leading to the formation of a new bond and the breaking of the C-Cl bond. While specific transition state analyses for reactions involving 2,6-bis(chloromethyl)pyrazine were not found, studies on related pyrazine derivatives demonstrate the utility of this approach. oup.com DFT calculations have been used to investigate reaction mechanisms and compute activation barriers for reactions at sites on the pyrazine ring or its substituents, providing fundamental insights into the factors controlling the molecule's chemical behavior. oup.com

Research on Computational Design Utilizing 2,6-bis(chloromethyl)pyrazine Remains Limited

Despite the potential of 2,6-bis(chloromethyl)pyrazine as a versatile building block in the synthesis of complex molecules, a thorough review of available scientific literature reveals a notable scarcity of research focused on its use in the computational design of novel ligands and functional materials.

While the broader field of pyrazine chemistry has seen extensive computational investigation, with numerous studies exploring the electronic and structural properties of various pyrazine derivatives for applications in materials science and medicinal chemistry, research that specifically originates from the 2,6-bis(chloromethyl)pyrazine scaffold is sparse.

One of the few instances where this compound appears in the context of theoretical investigation is in the development of pyrazine-based PNP pincer ligands for iridium catalysts used in the hydrogenation of carbon dioxide. In this research, 2,6-bis(chloromethyl)pyrazine was utilized as a starting material for the synthesis of a specific ligand. The study included Density Functional Theory (DFT) calculations to analyze the electronic properties of the final iridium complexes. oup.com

The DFT calculations focused on the natural atomic charge on the iridium center and the hydride ligands in the complexes, providing insight into the electronic effects of the pyrazine-based ligand in comparison to other pyridine (B92270) and methoxypyridine analogues. oup.com These theoretical findings were used to rationalize the observed catalytic activity. oup.com

However, this study does not represent a computational design effort starting from 2,6-bis(chloromethyl)pyrazine to predict and create new ligands with tailored properties. The computational work was primarily a supportive analysis of the synthesized complexes rather than a predictive tool for ligand design.

Currently, there is a lack of published research detailing the systematic computational design of new ligands or functional materials where 2,6-bis(chloromethyl)pyrazine is the primary precursor. Such studies would typically involve:

High-throughput virtual screening: Using computational methods to screen large libraries of virtual compounds derived from 2,6-bis(chloromethyl)pyrazine for desired properties.

Quantum chemical calculations: Predicting the geometric, electronic, and spectroscopic properties of potential ligands and materials.

Molecular dynamics simulations: Simulating the behavior of these novel compounds in different environments to assess their stability and interactions.

The absence of such dedicated computational design studies on 2,6-bis(chloromethyl)pyrazine suggests a significant opportunity for future research. The bifunctional nature of this compound, with its two reactive chloromethyl groups, makes it an ideal candidate for creating a diverse range of new molecular architectures, including macrocycles, polymers, and complex ligand systems. Computational modeling could play a crucial role in exploring this chemical space and identifying promising candidates for various applications, from catalysis to materials science.

Conclusion and Future Directions

Synthesis of Key Research Advancements for Pyrazine (B50134), 2,6-bis(chloromethyl)-

Research surrounding Pyrazine, 2,6-bis(chloromethyl)- has established it as a fundamental precursor for a variety of functional molecules. The two electrophilic chloromethyl sites readily undergo nucleophilic substitution reactions, making the compound an ideal linker and cross-linking agent.

Key advancements include:

Ligand Synthesis: The compound is a pivotal starting material for creating complex polydentate ligands. By reacting it with various nucleophiles, researchers have synthesized sophisticated ligands for metal coordination. The pyridine (B92270) analogue, 2,6-bis(chloromethyl)pyridine (B1207206), has been instrumental in developing fluorescent chemosensors and pincer carbene complexes, suggesting analogous applications for the pyrazine derivative. sigmaaldrich.com

Coordination Polymers and MOFs: Pyrazine, 2,6-bis(chloromethyl)- serves as a linear building block for constructing one-, two-, and three-dimensional coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comnih.gov The geometry and electronic properties of the pyrazine linker are crucial in dictating the final architecture and properties of these materials, which have applications in gas storage and catalysis. mdpi.comnih.gov

Medicinal Chemistry Scaffolds: The pyrazine nucleus is a recognized pharmacophore in drug discovery. The derivatization of Pyrazine, 2,6-bis(chloromethyl)- has led to novel molecular hybrids. For instance, N-alkylation reactions with imidazole (B134444) and benzimidazole (B57391) have produced compounds with potential antifungal activities. nih.gov

Emerging Trends and Persistent Challenges in the Field

The field is currently driven by the demand for novel functional materials and therapeutics, with Pyrazine, 2,6-bis(chloromethyl)- playing a central role. However, progress is tempered by significant synthetic hurdles.

Emerging Trends:

Optoelectronic Materials: A significant trend is the incorporation of pyrazine units into π-conjugated polymers for optoelectronic applications. rsc.org The electron-deficient nature of the pyrazine ring is beneficial for creating materials with favorable charge transfer properties for use in devices like organic light-emitting diodes (OLEDs) and solar cells. rsc.org

Switchable Materials: There is growing interest in using pyrazine-based ligands to develop "smart" materials, such as those exhibiting spin-crossover (SCO) behavior. mdpi.comnih.gov These materials can switch between different magnetic states in response to external stimuli like temperature or light, making them candidates for sensors and molecular switches. mdpi.comnih.gov

Targeted Therapeutics: The development of pyrazine derivatives as potent and selective inhibitors for specific biological targets, such as protein kinases, is an active area of research.

Persistent Challenges:

Synthetic Efficiency: A major challenge is the synthesis of Pyrazine, 2,6-bis(chloromethyl)- itself. The direct chlorination of 2,6-dimethylpyrazine (B92225) can be difficult to control, often leading to a mixture of products and low yields. Analogous syntheses for related heterocyclic compounds require harsh conditions, such as cryogenic temperatures, or face issues with side reactions and equipment blockage. google.commdpi.com

Reactivity Control: While the high reactivity of the chloromethyl groups is advantageous, it also presents a challenge in controlling subsequent reactions to avoid the formation of undesired byproducts or polymers.

Steric Hindrance: The placement of substituents at the 2- and 6-positions results in steric hindrance, which can reduce the reactivity of the compound with bulky nucleophiles, thereby limiting its utility in certain polymerization or synthetic schemes.

Promising Avenues for Future Academic Research and Innovation

Future research on Pyrazine, 2,6-bis(chloromethyl)- is poised to address current challenges and expand its application scope.

Promising Research Avenues:

| Research Avenue | Description | Potential Impact |

| Green Synthetic Methods | Development of novel, efficient, and environmentally benign synthetic routes. This includes exploring biocatalysis, as demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine, and continuous-flow chemistry to improve safety, control, and scalability. rsc.org | Reduced environmental impact, lower costs, and increased accessibility of the compound for research and industry. |

| Advanced Functional Materials | Systematic design of CPs and MOFs using Pyrazine, 2,6-bis(chloromethyl)- as a linker to create materials with tailored properties for specific applications like selective gas separation, heterogeneous catalysis, and advanced sensors. mdpi.comnih.gov | Creation of next-generation materials for energy, environmental, and technological applications. |

| Bioconjugation and Drug Delivery | Utilizing the reactive chloromethyl groups for covalent attachment to biomolecules (e.g., proteins, DNA) to develop new diagnostic probes or targeted therapeutic agents. | Novel tools for biomedical research and the development of more effective and targeted drugs. |

| Macromolecular Engineering | Exploiting the compound's geometry and reactivity to synthesize complex macromolecular structures, such as macrocycles and precisely defined polymers, where steric hindrance can be used as a design element to control conformation. nih.gov | New polymers and materials with unique topologies and properties. |

Q & A

Q. Can 2,6-bis(chloromethyl)pyrazine serve as a precursor for spin-crossover complexes?

- Methodology : Yes. Analogous bis(pyrazolyl)pyrazine ligands form Fe(II) complexes with thermally induced spin transitions (200–300 K). Substitute chloromethyl groups with pyrazole units, then coordinate to Fe(ClO₄)₂ to study magnetic bistability via SQUID magnetometry .

Q. How to integrate 2,6-bis(chloromethyl)pyrazine into π-conjugated systems for organic electronics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.